MEGA-8 Detergent: A Technical Guide for Biochemical Applications
MEGA-8 Detergent: A Technical Guide for Biochemical Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Octanoyl-N-methylglucamide, commonly known as MEGA-8, is a non-ionic detergent widely employed in biochemical and life sciences research.[1][2] Its non-denaturing properties make it particularly valuable for applications requiring the preservation of protein structure and function.[1][3] This technical guide provides a comprehensive overview of MEGA-8, including its physicochemical properties, core applications, and detailed experimental protocols.
Physicochemical Properties of MEGA-8
MEGA-8 is favored for its ability to solubilize membrane proteins without altering their biological activity.[1] It is a water-soluble, non-ionic detergent that is transparent in the UV region, which prevents interference with spectrophotometric protein quantification at 280 nm.[1][3][4] A key characteristic of MEGA-8 is its relatively high Critical Micelle Concentration (CMC), which facilitates its removal from protein solutions via dialysis.[1][4][5][6]
The properties of a detergent are crucial for its selection in specific applications. The CMC is the concentration at which detergent monomers begin to self-assemble into aggregates called micelles.[7][8] The aggregation number represents the average number of monomers within a single micelle.[8]
Table 1: Physicochemical Properties of MEGA-8
| Property | Value | References |
| Full Chemical Name | Octanoyl-N-methylglucamide | [6][9] |
| Synonyms | N-Octanoyl-N-methyl-D-glucamine, OMEGA | [4][10][11] |
| CAS Number | 85316-98-9 | [1][4][12] |
| Molecular Formula | C₁₅H₃₁NO₆ | [5][6][12][13] |
| Molecular Weight | 321.41 g/mol | [1][12][13][14] |
| Appearance | White crystalline powder | [1][6][9] |
| Type | Non-ionic | [1][3][4][14] |
| Critical Micelle Concentration (CMC) | 58-79 mM in water | [1][2][5][6][7][9][11][14] |
| Solubility | Water Soluble | [5][6][9][15] |
Core Applications in Biochemistry
MEGA-8's gentle, non-denaturing nature makes it suitable for a variety of sensitive biochemical applications.[1]
Key Applications Include:
-
Solubilization of Membrane Proteins: MEGA-8 is highly effective at extracting membrane proteins from the lipid bilayer while preserving their native conformation and biological activity.[1][4][15]
-
Protein Purification and Analysis: Due to its non-ionic character, it does not interfere with ion-exchange chromatography.[4] Its high CMC also allows for easy removal during purification steps.[3][5][6]
-
Cell Lysis: As a mild lysis agent, it can be used to disrupt cell membranes to release soluble proteins without causing denaturation, which is particularly useful for isolating cytoplasmic proteins.[16]
-
Biochemical Assays: Its transparency in the UV spectrum makes it compatible with assays that require protein concentration determination.[3][4]
-
Western Blotting: While less common than Tween-20 or Triton X-100, non-ionic detergents like MEGA-8 can be used in washing buffers to reduce non-specific antibody binding and background noise.[17]
The diagram below illustrates a generalized workflow for membrane protein extraction, a primary application of MEGA-8.
Experimental Protocols
The following are generalized protocols for common applications of MEGA-8. Researchers should optimize concentrations and incubation times for their specific protein of interest and cell type.
This protocol provides a general framework for extracting membrane proteins from isolated cell membranes.
Reagents:
-
Homogenization Buffer: e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.2, supplemented with protease inhibitors.[18]
-
Solubilization Buffer: Homogenization buffer containing MEGA-8 at a concentration 2-5 times its CMC (e.g., 160-400 mM or approximately 5-13% w/v). The optimal detergent-to-protein ratio often needs to be determined empirically, starting from a range of 1:1 to 10:1 (w/w).[19]
Methodology:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.[18]
-
Resuspend the cell pellet in ice-cold Homogenization Buffer and lyse the cells using a mechanical homogenizer or sonicator.[18]
-
Perform a low-speed centrifugation (e.g., 700 x g for 10 min) to remove nuclei and cell debris.[18]
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.[18][20] Discard the supernatant containing the cytosolic fraction.
-
-
Solubilization:
-
Resuspend the membrane pellet in a minimal volume of ice-cold Solubilization Buffer.
-
Incubate the suspension for 30-60 minutes at 4°C with gentle, continuous agitation (e.g., using an end-over-end rotator).
-
-
Clarification:
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[18]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This extract is now ready for downstream purification.
-
For extracting cytoplasmic proteins while maintaining their native structure, a mild lysis buffer containing MEGA-8 can be employed.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) MEGA-8 (approx. 31 mM, below CMC), supplemented with protease inhibitors. Note: For lysis without forming micelles to solubilize membrane proteins, concentrations are kept lower than for membrane protein extraction.
Methodology:
-
Cell Preparation:
-
Harvest cultured cells and wash once with ice-cold PBS.
-
Aspirate the supernatant and note the approximate volume of the cell pellet.
-
-
Lysis:
-
Add 3-5 volumes of ice-cold Lysis Buffer to the cell pellet.
-
Vortex gently and incubate on ice for 30 minutes, with occasional vortexing.[21]
-
-
Harvest Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]
-
Transfer the supernatant (containing the soluble protein extract) to a new, pre-chilled tube for further analysis.
-
Logical Relationships and Considerations
The effectiveness of a detergent is governed by a balance of its properties. The relationship between detergent concentration and its state in solution is fundamental to its application.
Key Considerations:
-
Concentration: Always use detergents at concentrations above their CMC for efficient solubilization of membrane proteins.[22]
-
Temperature: Detergent properties, including CMC, can be temperature-dependent.[8][9] Most protocols are optimized for 4°C to maintain protein stability.
-
Purity: Use high-purity detergents to avoid contaminants like peroxides that can damage proteins.[23]
-
Detergent Removal: The high CMC of MEGA-8 makes it relatively easy to remove by dialysis, a key advantage over detergents with low CMCs like Triton X-100.[19]
By understanding these properties and following optimized protocols, researchers can effectively leverage MEGA-8 for the successful isolation and analysis of proteins in their native, functional state.
References
- 1. MEGA-8 | Hello Bio [hellobio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MEGA 8, cas no. 85316-98-9, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. Detergent MEGA-8 | CAS 85316-98-9 Dojindo [dojindo.com]
- 5. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 6. MEGA 8 [gbiosciences.com]
- 7. ttuhsc.edu [ttuhsc.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. N-Octanoyl-N-methylglucamine - N-(D-Glucityl)-N-methyloctanamide, N-Methyl-N-octanoyl-D-glucamine [sigmaaldrich.com]
- 11. N-Octanoyl-N-methylglucamine ≥97% (GC) | 85316-98-9 [sigmaaldrich.com]
- 12. N-Octanoyl-N-methylglucamine | CymitQuimica [cymitquimica.com]
- 13. N-Octanoyl-N-methylglucamine | C15H31NO6 | CID 160091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. goldbio.com [goldbio.com]
- 23. biomol.com [biomol.com]
